Oxiranecarboxylic acid, 3-(aminocarbonyl)-, methyl ester, (2S-trans)- (9CI)
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Overview
Description
Oxiranecarboxylic acid, 3-(aminocarbonyl)-, methyl ester, (2S-trans)- (9CI) is a chemical compound with the molecular formula C5H7NO4 and a molecular weight of 145.11 g/mol . This compound is known for its unique structure, which includes an oxirane ring and a carboxylic acid ester group. It is used in various scientific research applications due to its reactivity and potential biological activity.
Preparation Methods
The synthesis of Oxiranecarboxylic acid, 3-(aminocarbonyl)-, methyl ester, (2S-trans)- (9CI) typically involves the reaction of an appropriate oxirane precursor with a carbamoylating agent under controlled conditions. Industrial production methods may vary, but they generally involve the use of high-purity reagents and precise reaction conditions to ensure the desired stereochemistry and purity of the final product .
Chemical Reactions Analysis
Oxiranecarboxylic acid, 3-(aminocarbonyl)-, methyl ester, (2S-trans)- (9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols .
Scientific Research Applications
Oxiranecarboxylic acid, 3-(aminocarbonyl)-, methyl ester, (2S-trans)- (9CI) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Oxiranecarboxylic acid, 3-(aminocarbonyl)-, methyl ester, (2S-trans)- (9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Oxiranecarboxylic acid, 3-(aminocarbonyl)-, methyl ester, (2S-trans)- (9CI) can be compared with similar compounds such as CA-074 methyl ester, which is also an oxirane-containing compound with biological activity. The unique features of Oxiranecarboxylic acid, 3-(aminocarbonyl)-, methyl ester, (2S-trans)- (9CI) include its specific stereochemistry and the presence of a carbamoyl group, which can influence its reactivity and biological properties .
Similar compounds include:
- CA-074 methyl ester
- Other oxirane derivatives with carbamoyl groups .
Properties
CAS No. |
153763-77-0 |
---|---|
Molecular Formula |
C5H7NO4 |
Molecular Weight |
145.11 g/mol |
IUPAC Name |
methyl (2S,3S)-3-carbamoyloxirane-2-carboxylate |
InChI |
InChI=1S/C5H7NO4/c1-9-5(8)3-2(10-3)4(6)7/h2-3H,1H3,(H2,6,7)/t2-,3-/m0/s1 |
InChI Key |
FKAKGNGKVOOZGE-HRFVKAFMSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](O1)C(=O)N |
SMILES |
COC(=O)C1C(O1)C(=O)N |
Canonical SMILES |
COC(=O)C1C(O1)C(=O)N |
Synonyms |
Oxiranecarboxylic acid, 3-(aminocarbonyl)-, methyl ester, (2S-trans)- (9CI) |
Origin of Product |
United States |
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